molecular formula C15H18N4O2 B497182 N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide CAS No. 927639-98-3

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B497182
CAS RN: 927639-98-3
M. Wt: 286.33g/mol
InChI Key: GOEVGSQUVRMIAE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, also known as ADTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. ADTPA is a triazole-based compound that is synthesized through a simple and efficient method, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the fungal cell wall, leading to the disruption of the fungal cell wall and subsequent cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its simple and efficient synthesis method, its high purity and yield, and its potent antifungal, antibacterial, and anticancer activities. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity to human cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the investigation of its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Some potential future directions for research on this compound include the development of this compound-based drugs for the treatment of fungal and bacterial infections, the investigation of this compound's potential as a chemotherapeutic agent for the treatment of cancer, and the exploration of this compound's potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases.

Synthesis Methods

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide can be synthesized through a one-pot reaction between 4-acetylphenylhydrazine and 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white powder with a high purity and yield.

Scientific Research Applications

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antifungal and antibacterial activities against various strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(20)13-4-6-14(7-5-13)17-15(21)8-9-19-12(3)16-11(2)18-19/h4-7H,8-9H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEVGSQUVRMIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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